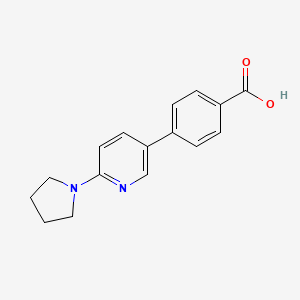
Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate: . Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances. This compound, in particular, features a phenyl ring substituted with methoxy groups and a methyl ester group, making it a unique and versatile molecule in organic chemistry.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 3,4-dimethoxybenzene with chloroacetyl chloride in the presence of an aluminum chloride catalyst. The reaction proceeds under anhydrous conditions and at a controlled temperature to avoid side reactions.
Oxidation of Methyl 5-(3,4-dimethoxyphenyl)-4-oxovalerate: Another method involves the oxidation of methyl 5-(3,4-dimethoxyphenyl)-4-oxovalerate using oxidizing agents such as potassium permanganate or chromyl chloride.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors equipped with precise temperature and pressure controls to ensure consistent product quality. The choice of catalysts and solvents is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde forms.
Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and other strong oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents are employed for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Carboxylic Acids: Oxidation reactions can yield carboxylic acids.
Alcohols and Aldehydes: Reduction reactions can produce alcohols and aldehydes.
Substituted Derivatives: Substitution reactions can lead to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new pharmaceuticals. Its derivatives may exhibit therapeutic properties that could be beneficial in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate exerts its effects depends on its specific application. For example, in antioxidant applications, it may act by scavenging free radicals and preventing oxidative stress. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 3,4-dimethoxyphenylacetate: This compound is structurally similar but lacks the oxovalerate group.
Methyl 3,4-dimethoxybenzoate: Another related compound with a different functional group arrangement.
Uniqueness: Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
methyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-17-12-8-7-10(9-13(12)18-2)11(15)5-4-6-14(16)19-3/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXMHDQFJHZPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2'-Chloro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848654.png)
![6-Methoxy-3',4'-dimethyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848661.png)
![4'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848667.png)

![1-(4-Fluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one](/img/structure/B7848690.png)
![7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7848700.png)
![2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B7848705.png)



![6-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848731.png)

